molecular formula C8H5ClN2O2S B8410232 6-Chloro-3-methyl-5-nitro-1,2-benzisothiazole

6-Chloro-3-methyl-5-nitro-1,2-benzisothiazole

Cat. No. B8410232
M. Wt: 228.66 g/mol
InChI Key: SUVRMQXHWQJXHK-UHFFFAOYSA-N
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Patent
US06355796B1

Procedure details

A mixture of tert-butyl nitrite (3.30 mL, 0.0278 mol) and copper(II) chloride (2.98 g, 0.0222 mol) in acetonitrile is heated to 65° C., treated portionwise with 6-amino-3-methyl-5-nitro-1,2-benzisothiazole (3.88 g, 0.0185 mol), stirred at 65° C., cooled to room temperature, and poured into 20% hydrochloric acid. The resultant aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed with 20% hydrochloric acid, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a solid. Flash column chromatography of the solid using silica gel and methylene chloride/hexanes solutions (1:1 and 3:1) gives the title product as a pale, yellow solid (2.54 g, mp 156-158° C.) which is identified by NMR spectral analyses.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.98 g
Type
catalyst
Reaction Step One
Name
6-amino-3-methyl-5-nitro-1,2-benzisothiazole
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methylene chloride hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][C:12]2[C:13]([CH3:16])=[N:14][S:15][C:11]=2[CH:10]=1.[ClH:22]>C(#N)C.[Cu](Cl)Cl>[Cl:22][C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][C:12]2[C:13]([CH3:16])=[N:14][S:15][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.98 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
6-amino-3-methyl-5-nitro-1,2-benzisothiazole
Quantity
3.88 g
Type
reactant
Smiles
NC1=CC2=C(C(=NS2)C)C=C1[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
methylene chloride hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 20% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C(=NS2)C)C=C1[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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